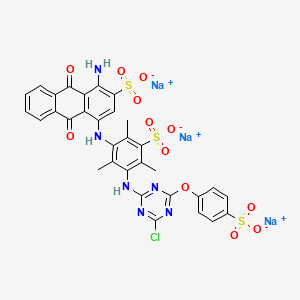
5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl- is a heterocyclic organic compound that features an oxazolone ring substituted with a phenyl group and an ethylcyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired oxazolone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl- can undergo various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or ethylcyclohexyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism by which 5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl- exerts its effects involves interactions with specific molecular targets. The oxazolone ring can interact with enzymes and receptors, modulating their activity. The phenyl and ethylcyclohexyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
4-Methylcyclohexanemethanol: Another cyclic compound with a similar structure but different functional groups.
Cycloalkanes: Compounds like cyclohexane that share the cyclic structure but lack the oxazolone ring.
Uniqueness
5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl- is unique due to its combination of an oxazolone ring with phenyl and ethylcyclohexyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C17H21NO2 |
|---|---|
分子量 |
271.35 g/mol |
IUPAC 名称 |
4-(1-ethylcyclohexyl)-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H21NO2/c1-2-17(11-7-4-8-12-17)14-16(19)20-15(18-14)13-9-5-3-6-10-13/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3 |
InChI 键 |
ZANNKVOZIGJZAG-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCCCC1)C2C(=O)OC(=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



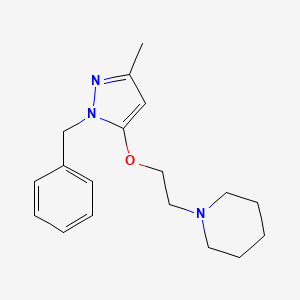
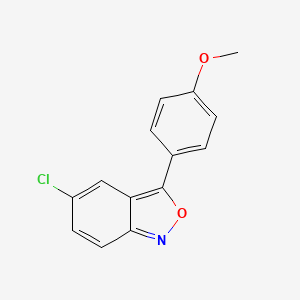
![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)
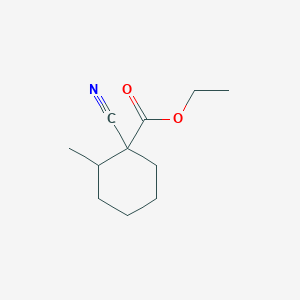

![2-ethyl-3-[(Z)-2-ethynyloct-1-enyl]-2-methyloxirane](/img/structure/B13798709.png)
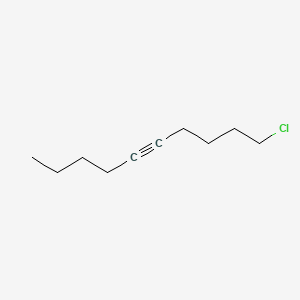
![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)

